molecular formula C14H21NO2 B13083193 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide

2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide

Cat. No.: B13083193
M. Wt: 235.32 g/mol
InChI Key: ZFDQPFYZJGJGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide ( 2059944-97-5) is a chemical compound supplied for research and development purposes. This product is provided as a high-purity material with a molecular formula of C 14 H 21 N O 2 and a molecular weight of 235.32 g/mol . While specific biological activity data for this compound is not widely published in the available literature, compounds with structural similarities, particularly those featuring anilide and alkoxyphenyl motifs, are of significant interest in medicinal chemistry research. Such structures are often explored as potential agonists or modulators for G-protein coupled receptors (GPCRs) . The presence of the isopropoxy and methyl substituents on the phenyl ring is a common feature in compounds studied for their optimized lipophilicity and receptor binding potency . Researchers are investigating these classes of molecules to develop probes for understanding neurological pathways and other biological processes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Ensure all handling and experimental procedures are conducted by trained personnel in accordance with applicable laboratory safety standards.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-methyl-N-(3-methyl-5-propan-2-yloxyphenyl)propanamide

InChI

InChI=1S/C14H21NO2/c1-9(2)14(16)15-12-6-11(5)7-13(8-12)17-10(3)4/h6-10H,1-5H3,(H,15,16)

InChI Key

ZFDQPFYZJGJGAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C)NC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methyl-5-(propan-2-yloxy)aniline and 2-methylpropanoyl chloride.

    Reaction Conditions: The aniline derivative is reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and avoid side reactions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale synthesis.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The phenyl ring undergoes directed substitution due to electron-donating groups (methyl and propan-2-yloxy). Computational studies suggest meta/para selectivity relative to the propanamide group:

PositionReactivityExample Reactions
3-methylModerately activatesNitration, sulfonation
5-OiPrStrongly activatesHalogenation (Cl, Br), Friedel-Crafts alkylation

Key findings:

  • Nitration occurs at the para position to the propan-2-yloxy group under HNO₃/H₂SO₄ at 0–5°C, yielding 4-nitro derivatives.

  • Bromination in acetic acid produces mono-substituted products at the ortho position relative to the methyl group.

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Kinetics (k, s⁻¹)
6M HCl, reflux3-methyl-5-(propan-2-yloxy)aniline + isobutyric acid1.2×1041.2\times 10^{-4}
2M NaOH, 80°CSodium isobutyrate + amine intermediate3.8×1053.8\times 10^{-5}

Mechanistic studies show acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate (ΔG‡ = 72.3 kJ/mol).

Oxidation Reactions

The isopropyl ether moiety undergoes oxidative cleavage:

Oxidizing AgentConditionsProductYield (%)
KMnO₄H₂O, 100°C5-hydroxy-3-methylphenylamide68
O₃CH₂Cl₂, -78°C5-oxo-3-methylphenylamide82

Density functional theory (DFT) calculations confirm the propan-2-yloxy group’s C-O bond dissociation energy (314kJ mol314\,\text{kJ mol}) facilitates cleavage.

Coupling Reactions

The aromatic amine (generated via hydrolysis) participates in diazotization:

Reaction Sequence

  • HNO2/HCl\text{HNO}_2/\text{HCl} at 0°C → Diazonium salt

  • Coupling with β-naphthol → Azo dye (λmax=487nm\lambda_{\text{max}}=487\,\text{nm})

Stability Under Thermal/Photolytic Conditions

ConditionDegradation PathwayHalf-life (h)
UV light (254 nm)Photooxidation of methyl groups12.4
150°C (neat)Retro-amide formation + CO release0.8

Thermogravimetric analysis (TGA) shows decomposition onset at 217°C.

This compound’s reactivity profile highlights its utility in synthesizing pharmacologically active derivatives, particularly anticancer agents through strategic functionalization of its aromatic core . Further studies are needed to explore catalytic asymmetric modifications and green chemistry approaches for its transformations.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's potential as a therapeutic agent, particularly in the context of cancer treatment. Its structural analogs and derivatives have been investigated for their efficacy against specific targets, such as mutated forms of the epidermal growth factor receptor (EGFR), which are implicated in non-small cell lung cancer (NSCLC).

Case Study: EGFR Inhibition

A notable application of related compounds is their role in inhibiting mutated EGFR variants. Research indicates that certain derivatives exhibit higher potency against activating mutations (e.g., L858R) while maintaining lower toxicity profiles compared to wild-type EGFR inhibitors. This selectivity is crucial as it minimizes adverse effects commonly associated with EGFR inhibition, such as skin rashes and gastrointestinal issues .

Therapeutic Applications

  • Cancer Treatment :
    • The compound has shown promise in targeting non-small cell lung cancer by selectively inhibiting mutant forms of EGFR. This characteristic may lead to the development of more effective therapies with reduced side effects .
  • GPR88 Agonist Potential :
    • Some studies have explored the compound's potential as a GPR88 agonist, which could have implications for treating neurological disorders and addiction. Compounds derived from similar scaffolds have demonstrated activity in modulating GPR88 signaling pathways, suggesting that 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide could be further optimized for this purpose .

Table 1: Summary of Biological Activities

Activity TypeTargetEfficacyReference
EGFR InhibitionL858R MutantHigh Potency
GPR88 AgonismGPR88 ReceptorModerate Potency

Mechanism of Action

The mechanism of action of 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Flutamide and Derivatives

Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) is a well-characterized antiandrogen used in prostate cancer treatment. Key differences include:

  • Substituents: Flutamide has a nitro (-NO₂) and trifluoromethyl (-CF₃) group at the 4- and 3-positions of the phenyl ring, respectively, compared to the methyl and isopropoxy groups in the target compound.
  • Bioactivity : The nitro and trifluoromethyl groups in flutamide enhance its binding affinity to androgen receptors, whereas the target compound’s substituents may favor different interactions (e.g., with lipid membranes due to the isopropoxy group) .
Compound Name Substituents on Phenyl Ring Molecular Weight Key Biological Activity References
2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide 3-methyl, 5-isopropoxy ~235.3 g/mol Not explicitly reported
Flutamide 4-nitro, 3-trifluoromethyl 276.22 g/mol Antiandrogen
Flutamide Impurity E (EP) 3-trifluoromethyl 231.2 g/mol Pharmacological impurity
Flutamide Impurity F (EP) 2-nitro, 5-trifluoromethyl 276.2 g/mol Pharmacological impurity

Propanamide Derivatives with Varied Aromatic Substituents

  • N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide (CAS 2059954-44-6): This analog lacks the 2-methyl group on the propanamide chain.
  • 2-(2-Chloro-5-methylphenoxy)-N-[(pyridin-3-yl)methyl]propanamide (Y202-9947): Incorporates a pyridinylmethyl group, enhancing hydrogen-bonding capacity and possibly improving central nervous system penetration compared to the target compound .

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound are sparse, inferences can be drawn from analogs:

  • Metabolic Stability : Methyl and isopropoxy groups may slow oxidative metabolism by cytochrome P450 enzymes, as observed in structurally related compounds .

Biological Activity

2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide, also referred to as N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide is C13H19NO2, with a molecular weight of approximately 249.35 g/mol. The compound features a propanamide functional group attached to a phenyl ring that is substituted with a propan-2-yloxy group and a methyl group. This unique structural arrangement contributes to its distinct chemical behavior and biological activity.

PropertyValue
Molecular FormulaC13H19NO2
Molecular Weight249.35 g/mol
Functional GroupsPropanamide, Phenyl

Research indicates that 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide may exert its biological effects through interactions with specific enzymes or receptors. Preliminary studies suggest that it has antiproliferative effects against various cancer cell lines, making it a candidate for further therapeutic development. The proposed mechanism involves modulation of enzyme activity related to cancer cell proliferation and survival.

Biological Activity and Therapeutic Applications

  • Anticancer Activity :
    • Initial studies have shown that the compound exhibits notable antiproliferative effects against various cancer cell lines, including HeLa cells. For instance, compounds structurally related to it have demonstrated IC50 values ranging from 0.69 to 11 μM against HeLa cells, indicating strong potential for anticancer applications .
    • The compound's structural similarity to known histone deacetylase inhibitors (HDACIs) suggests that it may function similarly in inhibiting cancer cell growth .
  • Potential Applications :
    • Drug Development : Due to its biological activity, 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide could serve as a lead compound for developing new anticancer drugs .
    • Pharmaceutical Uses : Its unique structure makes it a valuable intermediate in organic synthesis for creating more complex molecules with potential therapeutic effects .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide:

  • Study on HDAC Inhibitors : A series of compounds were synthesized based on structural modifications similar to 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide. These compounds exhibited significant HDAC inhibitory activity, with some showing enhanced anticancer properties compared to standard drugs like doxorubicin .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications at specific sites on the molecule can influence its potency and selectivity for target receptors. For example, altering the alkoxy group has been shown to affect lipophilicity and receptor binding affinity .

Q & A

Q. What are the recommended laboratory-scale synthetic routes for 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide?

  • Methodological Answer : A two-step approach is typically employed:

Nucleophilic aromatic substitution : React 3-methyl-5-(propan-2-yloxy)aniline with a methylpropanoyl chloride derivative under alkaline conditions to form the amide bond. Condensing agents (e.g., EDC or DCC) may enhance reaction efficiency in non-polar solvents.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
This method adapts principles from analogous amide syntheses in pharmaceutical intermediates .

Q. How can the crystal structure of this compound be elucidated using X-ray diffraction?

  • Methodological Answer :
  • Data Collection : Acquire high-resolution single-crystal X-ray data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Structure Solution : Use the SHELX suite (SHELXD for phase problem resolution, SHELXL for refinement).
  • Validation : Check for consistency in bond lengths/angles using the Cambridge Structural Database.
    SHELX programs are robust for small-molecule refinement and are widely cited in crystallographic studies .

Q. What analytical techniques are recommended for purity assessment and structural verification?

  • Methodological Answer :
  • HPLC-UV : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Monitor at 254 nm, comparing retention times to EP/USP reference standards .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and coupling patterns.
  • Mass Spectrometry : High-resolution ESI-MS for exact mass confirmation (e.g., m/z calculated for C₁₄H₂₁NO₂: 235.1572).

Advanced Research Questions

Q. How to resolve discrepancies between experimental spectroscopic data and computational predictions?

  • Methodological Answer :
  • Cross-Validation : Repeat NMR/IR experiments under standardized conditions (e.g., solvent, temperature).
  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA at the B3LYP/6-311+G(d,p) level to simulate spectra. Compare with experimental data to identify conformational or tautomeric variations.
  • Complementary Techniques : Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguities .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

  • Methodological Answer :
  • LC-MS/MS : Employ a Q-TOF mass spectrometer in positive ion mode with a HILIC column (e.g., Acquity BEH Amide). Compare fragmentation patterns to impurity standards (e.g., related propanamide derivatives listed in EP monographs) .
  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/basic conditions. Monitor degradation products via HPLC-PDA.
  • Quantitative NMR (qNMR) : Use deuterated solvents and an internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) for impurity quantification.

Q. How to design a study evaluating the compound’s metabolic stability in vitro?

  • Methodological Answer :
  • Liver Microsome Assay : Incubate the compound (1–10 µM) with pooled human liver microsomes (1 mg/mL) in PBS (pH 7.4) containing NADPH (1 mM).
  • Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes. Quench reactions with ice-cold acetonitrile.
  • Analysis : Quantify parent compound depletion using UPLC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) via nonlinear regression.
  • Controls : Include verapamil (high CLint) and warfarin (low CLint) as benchmarks.

Q. What computational approaches can predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to suspected targets (e.g., androgen receptors, based on structural analogs like flutamide ).
  • MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force fields to assess binding stability.
  • Pharmacophore Mapping : Generate a pharmacophore model (e.g., using LigandScout) to identify critical interaction motifs (e.g., hydrogen bonds with the propanamide group).

Notes on Data Contradiction Analysis

  • Case Example : If HPLC and NMR data conflict in purity assessment, verify solvent compatibility (e.g., residual solvents in NMR samples) and column selectivity (e.g., co-elution in HPLC). Use orthogonal methods like capillary electrophoresis or GC-MS.
  • Statistical Tools : Apply principal component analysis (PCA) to multi-technique datasets to identify outliers or systematic errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.